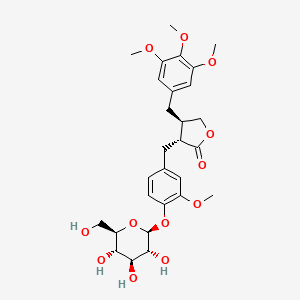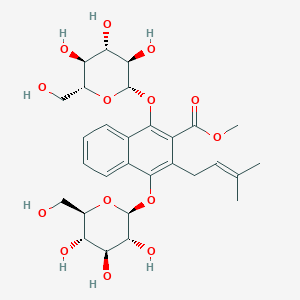
Glyurallin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glyurallin A is a compound isolated from the natural Glycyrrhiza uralensis . It has been identified as an inhibitor of α-Glucosidase with an IC50 value of 0.3 μM . This compound can be used in the study of anti-diabetes .
Molecular Structure Analysis
The molecular formula of this compound is C21H20O5 . The structure classification is Phenylpropanoids Coumarins . The SMILES representation is OC1=C(C/C=C©\C)C(OC)=C2C(OC3=CC(O)=CC=C34)=C4COC2=C1 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 352.38 . It is a powder . It is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone, etc .Wissenschaftliche Forschungsanwendungen
Reproductive Endocrinology and Hormone-Related Cancer : Glycodelin affects immune cells, apoptosis, reproduction, cell adhesion, differentiation, and cancer. In reproduction, it contributes to sperm capacitation, immunoprotection, and modulates sperm-oocyte binding, acrosome reaction, and implantation. In hormone-related cancers, Glycodelin induces differentiation, restricts growth of malignant cells, and alters expression of oncogenes and tumor suppressor genes (Seppälä et al., 2008).
Effect of Environmental Toxins : Studies have explored the impact of toxins like dioxin on Glycodelin production in human endometrial cells, demonstrating the environmental influences on its expression (Mueller et al., 2005).
Different Forms in Reproductive Tissues : Glycodelin-A, derived from amniotic fluid, has contraceptive and immunosuppressive activities. Its counterpart in seminal plasma, Glycodelin-S, is a differentially glycosylated form with distinct biological activities (Koistinen et al., 1996).
Role in Cell Recognition and Differentiation : As a member of the lipocalin superfamily, Glycodelin has diverse roles in cell recognition and differentiation. Its different glycosylation forms determine its various functions in reproductive and immune systems (Seppälä et al., 2002).
Paracrine Regulator in Early Pregnancy : Glycodelin-A plays a crucial role in early placental development and modulates immune and trophoblast cells, contributing to the establishment of pregnancy (Lee et al., 2011).
Cancer Development and Progression : Glycodelin is expressed in various malignancies and correlates with the diagnosis and prognosis of cancer patients. It regulates cancer cell proliferation, differentiation, invasion, angiogenesis, and modulates immune cells, making it a potential biomarker and therapeutic target in cancer treatment (Cui et al., 2017).
Influence on Immune System in Transplantation Models : Research suggests Glycodelin's potential in biomedicine as a treatment for post-transplant complications, demonstrating its effect on the morpho-functional state of secondary immune organs (Loginova et al., 2021).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
1-methoxy-2-(3-methylbut-2-enyl)-6H-[1]benzofuro[3,2-c]chromene-3,9-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O5/c1-11(2)4-6-14-16(23)9-18-19(20(14)24-3)21-15(10-25-18)13-7-5-12(22)8-17(13)26-21/h4-5,7-9,22-23H,6,10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEAIWNGAMDGGNB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C2=C(C=C1O)OCC3=C2OC4=C3C=CC(=C4)O)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199331-36-7, 213130-81-5 |
Source


|
| Record name | Glyurallin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199331367 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GLYURALLIN A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X25VV8RRP9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Glyurallin A | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031993 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





